1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one
Description
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one is a pyridine-derived ketone characterized by a propan-1-one moiety attached to a 6-bromo-4-methylpyridin-3-yl substituent. The pyridine ring is substituted with a bromine atom at position 6, a methyl group at position 4, and the ketone group at position 3 (Figure 1).
For instance, 6-bromochromone-3-carbaldehyde () was synthesized via condensation of a brominated precursor with methyl acrylate, indicating that halogenated intermediates can be leveraged in ketone formation. Similarly, the synthesis of 1-(4-hydroxyphenyl)propan-1-one derivatives () involved alkylation of phenolic precursors with dibromoalkanes, a strategy adaptable to pyridine systems.
Potential applications of this compound may include its use as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyridine motifs in bioactive molecules.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(6-bromo-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
JUHQWPTXODIOND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylpyridine followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated pyridine with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-ol.
Oxidation: 1-(6-Bromo-4-methylpyridin-3-yl)propanoic acid.
Scientific Research Applications
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
6-Bromochromone-3-carbaldehyde ()
- Structure : A chromone (benzopyran-4-one) with a bromine at position 6 and a formyl group at position 3.
- Key Differences : The chromone core introduces a fused benzene ring, contrasting with the pyridine system in the target compound. The aldehyde group (-CHO) at position 3 may confer higher electrophilicity compared to the ketone (-CO-) in the target.
- Synthesis : Prepared via condensation of 6-bromochromone with methyl acrylate, followed by oxidation .
4-Fluoromethcathinone (4-FMC) ()
- Structure: A cathinone derivative with a fluorophenyl group and a methylamino side chain.
- Key Differences: The aromatic system is a fluorinated benzene ring instead of a brominated pyridine.
- Properties : 4-FMC HCl is water-soluble, contrasting with the likely lower solubility of the brominated pyridine derivative due to increased lipophilicity .
1-(6-Bromo-pyridin-2-yl)-1-hydroxy-2-methyl-hex-4-en-3-one ()
- Structure: Features a bromopyridinyl group (position 2) and a hydroxylated hexenone chain.
- Key Differences: The pyridine substitution (position 2 vs. The hydroxyl and hexenone groups introduce additional functional complexity compared to the simpler propan-1-one moiety in the target.
Physicochemical Properties
Data Tables
Biological Activity
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one is an organic compound characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyridine ring. This compound has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.09 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 228.09 g/mol |
| Structural Features | Bromine at position 6, Methyl group at position 4 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported in several studies:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
These results suggest that the bromine substitution enhances the compound's ability to disrupt bacterial cell functions.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
In a recent study, the compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 22.5 |
These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
The biological activity of this compound is believed to involve interactions with various molecular targets within cells. The bromine atom can form covalent bonds or participate in non-covalent interactions with enzymes, receptors, or DNA, leading to alterations in their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- DNA Interaction : It could intercalate into DNA strands, disrupting replication and transcription processes.
- Signal Pathway Modulation : The compound might influence signaling pathways that regulate cell cycle progression and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds with bromine substitutions on pyridine rings. For instance:
- A study on pyridine derivatives revealed that halogenated compounds exhibited enhanced antimicrobial properties due to increased lipophilicity and reactivity.
- Another investigation into brominated pyridine derivatives demonstrated their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
